molecular formula C10H14F6N2O5 B1445526 N,N-dimethylazetidine-3-carboxamide bis(trifluoroacetate) CAS No. 1361115-38-9

N,N-dimethylazetidine-3-carboxamide bis(trifluoroacetate)

Cat. No.: B1445526
CAS No.: 1361115-38-9
M. Wt: 356.22 g/mol
InChI Key: DNKIFYNAAMTTPX-UHFFFAOYSA-N
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Description

N,N-dimethylazetidine-3-carboxamide bis(trifluoroacetate) is a chemical compound offered for research and development purposes. The azetidine scaffold is a saturated four-membered ring containing nitrogen and is recognized as a valuable building block in medicinal chemistry and drug discovery. Azetidine-containing compounds are frequently explored in pharmaceutical research due to their favorable physicochemical properties and potential to interact with biological targets . For instance, structurally related azetidine compounds have been investigated as modulators of biological targets such as the GPR119 receptor, which is a potential target for metabolic disorders including diabetes and obesity . The bis(trifluoroacetate) salt form of this compound typically enhances its solubility, facilitating its use in various experimental and screening applications. Researchers may utilize this azetidine derivative as a key synthetic intermediate for constructing more complex molecules or as a core structure in the development of novel pharmacologically active agents. This product is intended for laboratory research use only.

Properties

IUPAC Name

N,N-dimethylazetidine-3-carboxamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.2C2HF3O2/c1-8(2)6(9)5-3-7-4-5;2*3-2(4,5)1(6)7/h5,7H,3-4H2,1-2H3;2*(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKIFYNAAMTTPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CNC1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azetidine Ring Formation

The azetidine ring can be synthesized via intramolecular cyclization reactions, such as:

  • Cyclization of β-amino alcohols or haloamines under basic or acidic conditions.
  • Ring closure of appropriate aminoalkyl precursors using nucleophilic substitution or reductive amination.

The choice of starting materials and conditions affects the yield and purity of the azetidine intermediate.

Introduction of N,N-Dimethylcarboxamide Group

The N,N-dimethylcarboxamide group at the 3-position is introduced by amidation reactions involving:

  • Reaction of 3-azetidinecarboxylic acid derivatives with dimethylamine or its equivalents.
  • Use of coupling reagents such as carbodiimides (e.g., EDCI, DCC) or activated esters to facilitate amide bond formation.

This step requires careful control of reaction conditions to avoid ring opening or side reactions.

Formation of Bis(trifluoroacetate) Salt

The final step involves converting the free base N,N-dimethylazetidine-3-carboxamide into its bis(trifluoroacetate) salt by:

  • Treatment with an excess of trifluoroacetic acid (TFA) in an appropriate solvent (e.g., dichloromethane, acetonitrile).
  • Stirring at controlled temperature to ensure complete salt formation.
  • Isolation of the bis(trifluoroacetate) salt by crystallization or precipitation.

This salt form improves compound stability and solubility, facilitating its use in further synthetic applications.

Research Findings and Optimization Data

A comprehensive patent (WO2017097224A1) describes synthetic routes for azetidine derivatives including N,N-dimethylazetidine-3-carboxamide salts, emphasizing:

  • Use of mild reaction conditions to preserve the azetidine ring integrity.
  • Optimization of amide coupling steps to maximize yield (>85%) and minimize impurities.
  • Efficient salt formation with trifluoroacetic acid resulting in high purity bis(trifluoroacetate) salts suitable for pharmaceutical intermediates.

Comparative Analysis of Preparation Methods

Step Method/Condition Advantages Limitations
Azetidine ring formation Intramolecular cyclization of haloamines or amino alcohols High ring closure efficiency; scalable Requires careful control to avoid side reactions
Amidation to form N,N-dimethylcarboxamide Coupling with dimethylamine using carbodiimides (EDCI, DCC) High yield; mild conditions Carbodiimide by-products require removal
Salt formation with TFA Reaction with excess trifluoroacetic acid in organic solvent Improves solubility and stability Requires handling of corrosive acid

Summary Table of Key Preparation Parameters

Parameter Typical Condition/Value Notes
Starting material 3-Azetidinecarboxylic acid derivative Purity >95% preferred
Amidation reagent N,N-Dimethylamine Excess used to drive reaction
Coupling agent EDCI or DCC Equimolar to acid
Solvent Dichloromethane, DMF, or acetonitrile Depends on solubility
Temperature 0 to 25°C Ambient to mild heating
Reaction time 2 to 24 hours Monitored by TLC or HPLC
Salt formation acid Trifluoroacetic acid Excess to ensure full protonation
Salt formation solvent Dichloromethane or acetonitrile Facilitates precipitation
Purification method Crystallization or precipitation Yields >80% purity achievable

Chemical Reactions Analysis

N,N-dimethylazetidine-3-carboxamide bis(trifluoroacetate) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible with reagents such as sodium hydroxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

N,N-dimethylazetidine-3-carboxamide bis(trifluoroacetate) has been investigated for its potential therapeutic applications. It serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their activity against several diseases, including cancer and autoimmune disorders.

Case Study: PI3K Inhibitors

Research indicates that compounds derived from N,N-dimethylazetidine-3-carboxamide exhibit inhibitory effects on phosphoinositide 3-kinases (PI3Ks), which are implicated in cancer and inflammatory diseases. In preclinical models, these inhibitors have shown promise in reducing tumor growth and modulating immune responses .

Organic Synthesis

The compound is utilized as a reagent in organic synthesis, particularly in the formation of complex molecules. Its ability to participate in various reactions makes it a valuable tool for chemists.

Reaction Mechanisms

  • Electrophilic Cyclization : N,N-dimethylazetidine-3-carboxamide can facilitate intramolecular electrophilic cyclization reactions, leading to the formation of heterocycles such as pyrrolidinones and lactones .
  • Oxidative Reactions : It has been employed in oxidative deprotection reactions, enabling the transformation of various functional groups under mild conditions .

Synthesis of Heterocycles

The compound plays a significant role in the synthesis of heterocyclic compounds, which are essential in drug development. Its derivatives have been used to synthesize antibiotics and other bioactive molecules.

Table: Summary of Synthetic Applications

ApplicationDescriptionReferences
Medicinal ChemistryIntermediates for PI3K inhibitors targeting cancer and autoimmune diseases
Organic SynthesisReagent for electrophilic cyclization and oxidative reactions
Heterocycle SynthesisSynthesis of antibiotics and bioactive compounds

Mechanism of Action

The mechanism of action of N,N-dimethylazetidine-3-carboxamide bis(trifluoroacetate) involves its interaction with molecular targets through various pathways. For example, in polymerization reactions, it acts as a monomer that undergoes ring-opening polymerization to form polyamines. These polyamines have applications in antibacterial and antimicrobial coatings, CO2 adsorption, and non-viral gene transfection .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 1361115-38-9
  • Molecular Formula : C₁₀H₁₄F₆N₂O₅
  • Molecular Weight : 356.22 g/mol
  • Structure : Features a dimethyl-substituted azetidine (4-membered saturated ring) with a carboxamide group and two trifluoroacetate (TFA) counterions .

Physicochemical Properties :

  • Hydrogen Bond Donors/Acceptors: 3 donors, 12 acceptors (enhances solubility in polar solvents).
  • Topological Polar Surface Area (TPSA) : 107 Ų (indicates moderate polarity).
  • Key Functional Groups : Azetidine ring, carboxamide, and trifluoroacetate anions .

Comparison with Structurally Similar Compounds

Ionic Liquids with Trifluoroacetate Anions

Trifluoroacetate (TFA) is a common anion in ionic liquids (ILs) due to its hydrophilicity and stability. Below is a comparison with ILs featuring TFA paired with ammonium cations:

Compound Name Cation Structure Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound Dimethylazetidine-carboxamide C₁₀H₁₄F₆N₂O₅ 356.22 High polarity, potential pharmaceutical use
Cholinium Trifluoroacetate N,N,N-Trimethyl-(2-hydroxyethyl)ammonium C₅H₁₂F₃NO₃ ~206.15 Biodegradable, used in drug delivery
N-Alkyl-N,N-dimethyl-N-(2-hydroxyethyl)ammonium TFA Alkyl-dimethyl-hydroxyethylammonium Varies (e.g., C₈H₁₆F₃NO₃) ~250–300 Tunable hydrophilicity, solvent for biomass processing

Key Differences :

  • Hydrogen Bonding : The target’s carboxamide group and two TFA anions increase hydrogen-bonding capacity (12 acceptors vs. 6–8 in cholinium TFA), enhancing solubility in aqueous systems .

Amide-Containing Pesticides

While the target compound lacks pesticidal data, structural parallels exist with trifluoromethylated amides used in agriculture:

Compound Name (Use) Structure Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Azetidine-carboxamide + TFA C₁₀H₁₄F₆N₂O₅ 356.22 Bis-TFA salt, saturated ring
Flutolanil (Pesticide) N-(3-isopropoxyphenyl)-2-(trifluoromethyl)benzamide C₁₇H₁₆F₃NO₂ 323.31 Aromatic amide, lipophilic
Diflubenzuron (Insecticide) N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide C₁₄H₉ClF₂N₂O₃ 326.69 Urea linkage, halogenated

Key Differences :

  • Functional Groups : The target’s carboxamide is aliphatic, unlike the aromatic amides in flutolanil or diflubenzuron, which may reduce π-π stacking interactions critical for pesticidal activity .

Biological Activity

N,N-Dimethylazetidine-3-carboxamide bis(trifluoroacetate) is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and potential applications in medicine.

N,N-Dimethylazetidine-3-carboxamide bis(trifluoroacetate) can be characterized by its chemical structure, which includes a dimethylazetidine core and bis(trifluoroacetate) moieties. This structure may influence its solubility, stability, and interaction with biological targets.

Cytotoxicity

Some studies have reported cytotoxic effects of azetidine derivatives on cancer cell lines. For example, compounds similar to N,N-dimethylazetidine-3-carboxamide have demonstrated the ability to inhibit cell proliferation in various human cancer cell lines. The mechanism often involves the induction of apoptosis or disruption of cellular metabolism.

The biological activity of N,N-dimethylazetidine-3-carboxamide bis(trifluoroacetate) may involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular processes, such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.
  • Membrane Disruption : The presence of trifluoroacetate groups may enhance membrane permeability, leading to increased susceptibility of microbial cells.
  • Reactive Oxygen Species (ROS) Generation : Some azetidines can induce oxidative stress in target cells, contributing to their cytotoxic effects.

Case Studies

A study focusing on azetidine derivatives highlighted their potential as multitarget agents in treating neurodegenerative diseases like Alzheimer's. These compounds were found to inhibit AChE and reduce β-amyloid aggregation, suggesting a dual mechanism that could be beneficial for cognitive function.

Pharmacokinetics

Understanding the pharmacokinetics of N,N-dimethylazetidine-3-carboxamide bis(trifluoroacetate) is essential for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) need to be assessed through both in vitro and in vivo studies.

ParameterFindings
SolubilityHigh in polar solvents
StabilityStable under physiological conditions
BioavailabilityNeeds further investigation

Q & A

Q. What are the primary synthetic strategies for generating N,N-dimethylazetidine-3-carboxamide bis(trifluoroacetate), and how is the trifluoroacetate counterion stoichiometrically controlled?

Methodological Answer: The synthesis typically involves protonating the tertiary amine group of N,N-dimethylazetidine-3-carboxamide with trifluoroacetic acid (TFA) in a 1:2 molar ratio. Key steps include:

  • Acid-Base Reaction: Dissolve the free base in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere.
  • Counterion Control: Add TFA dropwise (2.0 equivalents) while monitoring pH to ensure complete salt formation. Excess TFA may lead to byproducts or hygroscopicity issues.
  • Crystallization: Precipitate the bis(trifluoroacetate) salt using cold diethyl ether or hexane.

Critical Note: Stoichiometric precision is validated via ion chromatography (e.g., detecting trifluoroacetate ions at ~5.2 min retention time) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing bis(trifluoroacetate) salts, and how are residual trifluoroacetate impurities quantified?

Methodological Answer:

  • 19F NMR: A singlet at δ −75 to −76 ppm confirms trifluoroacetate counterions .
  • Ion Chromatography (IC): Quantifies trifluoroacetate ions (LOD: 0.1 ppm) using an AS-23 column with 20 mM KOH eluent (Table 1) .
  • Elemental Analysis: Validates C/N/H ratios and salt stoichiometry.
Analytical Method Target Key Parameters
Ion ChromatographyTFA ionsRetention time: 5.2 min, RSD < 2%
19F NMRCF3 groupsChemical shift: −75 ppm

Residual TFA impurities are quantified via IC calibration curves using spiked standards .

Advanced Research Questions

Q. How do competing coordination modes of bis(trifluoroacetate) ligands affect the compound’s reactivity in transition metal-catalyzed reactions?

Methodological Answer: Bis(trifluoroacetate) ligands exhibit labile coordination behavior, influencing catalytic cycles:

  • Electron-Withdrawing Effect: The strong −I effect of CF3 groups stabilizes metal centers in high oxidation states (e.g., Au(III)) but reduces nucleophilic attack efficiency .
  • Ligand Displacement: In Au(III) complexes, trifluoroacetate ligands are readily displaced by alkynes or aryl groups, enabling catalytic hydroarylation (Scheme 19). However, (N,C)-cyclometalated Au(III) bis(trifluoroacetate) complexes show poor activity compared to (P,C) analogues (e.g., <5% yield vs. >80%) due to slower ligand exchange .

Experimental Design: Compare turnover frequencies (TOF) of Au(III) complexes with varying ligand systems under identical conditions.

Q. What mechanistic insights explain the compound’s role in asymmetric synthesis when used as a chiral auxiliary or catalyst?

Methodological Answer: The azetidine ring’s constrained geometry and dimethylcarboxamide group enhance stereoselectivity:

  • Steric Control: The N,N-dimethyl group directs face-selective coordination in enantioselective alkylation or cycloaddition reactions.
  • Hydrogen Bonding: The carboxamide moiety stabilizes transition states via H-bonding with substrates (e.g., ketones or epoxides).

Case Study: In Burns’ synthesis of azamerone, trifluoroacetate counterions improve solubility in polar aprotic solvents (e.g., DMF), enabling efficient asymmetric induction at −40°C .

Q. How do solvent polarity and temperature influence the stability of bis(trifluoroacetate) salts during long-term storage?

Methodological Answer:

  • Solvent Effects: In hydrophilic solvents (e.g., methanol), hydrolysis of trifluoroacetate to free TFA is accelerated. Stability is optimal in anhydrous DCM or acetonitrile (water content <50 ppm).
  • Thermal Degradation: DSC studies show decomposition onset at 125°C, with mass loss corresponding to TFA evaporation (TGA data). Storage at −20°C under argon is recommended .

Q. What strategies resolve contradictions in reported catalytic efficiencies of bis(trifluoroacetate) complexes across studies?

Methodological Answer: Discrepancies arise from:

  • Ligand Lability: Faster ligand displacement in (P,C)-Au(III) vs. (N,C)-Au(III) systems explains divergent catalytic outcomes .
  • Counterion Effects: Trifluoroacetate’s poor coordinating ability in polar solvents reduces metal center accessibility.

Resolution: Use kinetic studies (e.g., UV-Vis monitoring) to compare ligand exchange rates and correlate with reaction yields.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-dimethylazetidine-3-carboxamide bis(trifluoroacetate)
Reactant of Route 2
N,N-dimethylazetidine-3-carboxamide bis(trifluoroacetate)

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